3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Description
3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C27H23FN6O3 and its molecular weight is 498.518. The purity is usually 95%.
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Scientific Research Applications
Quality Control in Pharmaceutical Development
The derivative of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, a compound structurally similar to 3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, has been identified as a potential antimalarial agent. Quality control methods have been developed for these compounds, including indicators like solubility, identification, impurities, and assay by potentiometric titration (Danylchenko et al., 2018).
Antihistaminic Activity
Compounds in the [1,2,4]triazolo[4,3-a]quinazolin-5-ones family, closely related to the chemical , have shown promising results as H1-antihistaminic agents. Various derivatives have been synthesized and tested for their effectiveness in protecting animals from histamine-induced bronchospasm, with some showing higher potency and lower sedation than standard antihistamines (Alagarsamy et al., 2009).
Antimicrobial Activities
Some derivatives of the 1,2,4-Triazole class, which include the compound of interest, have been synthesized and shown to possess antimicrobial properties. These compounds have been effective against various test microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Potential in Cancer Therapy
A derivative of the [1,2,4]triazolo[4,3-a]-quinoline class has been designed for anticancer activity. This compound has been tested in vitro against human neuroblastoma and colon carcinoma cell lines, displaying significant cytotoxicity, which indicates its potential in cancer therapy (Reddy et al., 2015).
Properties
IUPAC Name |
3-(3-fluorophenyl)-8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN6O3/c1-37-21-7-3-6-20(16-21)32-10-12-33(13-11-32)27(36)18-8-9-22-23(15-18)34-25(29-26(22)35)24(30-31-34)17-4-2-5-19(28)14-17/h2-9,14-16,31H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWWRSCGHCYJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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